molecular formula C20H15ClO3 B14177433 (2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one CAS No. 887304-92-9

(2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one

Cat. No.: B14177433
CAS No.: 887304-92-9
M. Wt: 338.8 g/mol
InChI Key: XUYDCLDIIMVFPI-AZUAARDMSA-N
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Description

(2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one is a complex organic compound that features a dioxolane ring substituted with a chlorophenyl group, a methyl group, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one typically involves the following steps:

    Formation of the Dioxolane Ring: This can be achieved through the reaction of a suitable diol with a carbonyl compound under acidic conditions.

    Substitution Reactions: Introduction of the chlorophenyl, methyl, and naphthyl groups can be carried out through various substitution reactions, often using reagents such as chlorinating agents, alkylating agents, and naphthyl derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorophenyl and naphthyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Could be used in the production of advanced materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(phenyl)-1,3-dioxolan-4-one: Similar structure but with a phenyl group instead of a naphthyl group.

    (2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-2-yl)-1,3-dioxolan-4-one: Similar structure but with the naphthyl group in a different position.

Uniqueness

The unique combination of substituents in (2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one may confer specific chemical properties and biological activities that distinguish it from similar compounds. This could include differences in reactivity, stability, and interactions with biological targets.

Properties

CAS No.

887304-92-9

Molecular Formula

C20H15ClO3

Molecular Weight

338.8 g/mol

IUPAC Name

(2R,5R)-5-(4-chlorophenyl)-5-methyl-2-naphthalen-1-yl-1,3-dioxolan-4-one

InChI

InChI=1S/C20H15ClO3/c1-20(14-9-11-15(21)12-10-14)19(22)23-18(24-20)17-8-4-6-13-5-2-3-7-16(13)17/h2-12,18H,1H3/t18-,20+/m0/s1

InChI Key

XUYDCLDIIMVFPI-AZUAARDMSA-N

Isomeric SMILES

C[C@]1(C(=O)O[C@@H](O1)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1(C(=O)OC(O1)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

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